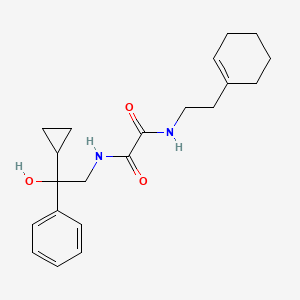

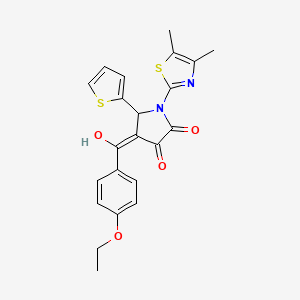

![molecular formula C10H9BrF3NO B3015227 N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide CAS No. 1057246-44-2](/img/structure/B3015227.png)

N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide” is a chemical compound with the molecular formula C10H9BrF3NO . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCCNC(CC1=CC=CC=C1Br)=O . The InChI key for this compound is QSRMSKQYDZYJCN-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Applications

- The synthesis of novel acetamide derivatives, including those similar to N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide, has been explored for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Certain compounds in this class demonstrated activities comparable to standard drugs, owing to specific substituents like bromo, tert-butyl, and nitro groups (Rani, Pal, Hegde, & Hashim, 2016).

Chemistry and Catalysis

- In the field of organic chemistry, compounds like ethyl bromodifluoroacetate, which are structurally similar to this compound, have been used for the N-formylation of amines. This process has successfully produced N-formamides from a variety of amines including arylamines and aliphatic amines (Li, Zhang, Chen, & Zhang, 2018).

Electrophilic Fluorination

- Compounds with a trifluoroacetamide group, similar to this compound, have been studied as electrophilic fluorinating agents. These compounds have shown effectiveness in fluorinating various substrates under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996).

Reaction Mechanism Studies

- The reaction mechanism of N-(2-bromophenyl)-2,2,2-trifluoroacetamide with terminal alkynes catalyzed by CuI has been thoroughly investigated using density functional theory. This study provided insights into the catalytic mechanism and the role of CuI as an effective catalyst (Zhang, Wang, Li, & Tian, 2013).

Radiopharmaceuticals

- In radiopharmaceutical research, methods for synthesizing alkylating agents like 2,2,2-trifluoroethyl triflate have been developed. These agents are structurally related to this compound and are useful in labeling compounds such as 2-oxoquazepam (Johnström & Stone-Elander, 1995).

Synthetic Applications in Organic Chemistry

- The use of 2-(2-bromophenyl)ethyl groups, similar to those in this compound, has been explored for synthesizing tri- and tetra-cyclic heterocycles. These compounds are valuable in developing new synthetic methodologies for complex organic molecules (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).

Microwave-Induced Synthesis

- This compound and its derivatives have been synthesized under microwave conditions, demonstrating efficient routes to various heterocyclic compounds incorporated with the trifluoroacetamide moiety (Shaaban, 2017).

Mecanismo De Acción

Target of Action

This compound is a unique chemical provided for early discovery researchers , and further studies are needed to identify its specific targets and their roles.

Mode of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It’s known that benzylic halides, which are structurally similar to this compound, can react via sn1 or sn2 pathways . These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Propiedades

IUPAC Name |

N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO/c11-8-4-2-1-3-7(8)5-6-15-9(16)10(12,13)14/h1-4H,5-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRMSKQYDZYJCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCNC(=O)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

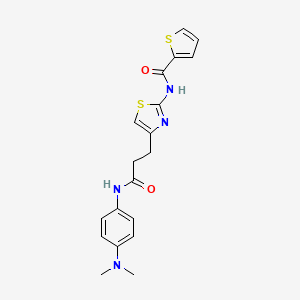

![Spiro[2.3]hexan-5-ylmethanamine hydrochloride](/img/structure/B3015144.png)

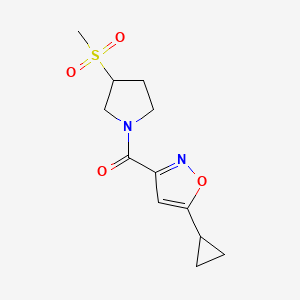

![5-chloro-2-methoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B3015150.png)

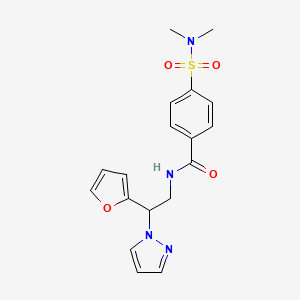

![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3015151.png)

![6-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3015159.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B3015165.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)picolinamide](/img/structure/B3015167.png)